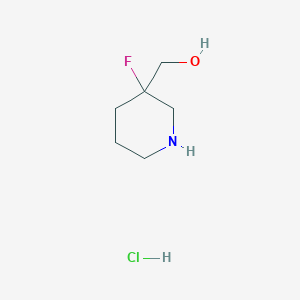

(3-Fluoropiperidin-3-yl)methanol hydrochloride

Description

The exact mass of the compound (3-Fluoropiperidin-3-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Fluoropiperidin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoropiperidin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSUXIYGGWFJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-21-5 | |

| Record name | (3-fluoropiperidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorinated Piperidines: Stereoelectronic Engineering of Drug Scaffolds

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "plain" piperidine scaffold often suffers from metabolic liabilities (rapid oxidative clearance) and excessive basicity (leading to poor membrane permeability or hERG toxicity). Fluorinated piperidine building blocks represent a high-precision solution to these challenges. By exploiting the extreme electronegativity and stereoelectronic effects of fluorine, medicinal chemists can "tune" the pKa, lock conformation via the gauche effect, and block metabolic soft spots without significantly increasing steric bulk. This guide details the theoretical basis, synthetic pathways, and strategic application of these critical building blocks.

Part 1: The Fluorine Effect in Piperidines[1][2][3][4][5][6]

pKa Modulation: The Basicity Tuner

The introduction of fluorine into the piperidine ring exerts a powerful inductive effect (

-

The Problem: Unsubstituted piperidine (

) is almost fully protonated at physiological pH (7.4). This charged species has difficulty crossing lipophilic membranes. -

The Solution: Strategic fluorination lowers the pKa to a range (8.0–9.5) where a significant fraction of the molecule remains uncharged and membrane-permeable.

Table 1: Impact of Fluorination on Piperidine Basicity

| Scaffold Variant | Position of Fluorine | Approx.[2][3][4][5][6] pKa | Primary Effect | |

| Piperidine | None | 11.0 | - | High basicity; poor permeability. |

| 3-Fluoropiperidine | 9.0 – 9.5 | -1.5 to -2.0 | Significant basicity reduction; chiral center introduced. | |

| 4-Fluoropiperidine | 9.8 – 10.2 | -0.8 to -1.2 | Moderate reduction; blocks metabolic oxidation. | |

| 3,3-Difluoropiperidine | ~8.3 | -2.7 | Drastic reduction; useful for CNS penetration. | |

| 4,4-Difluoropiperidine | ~9.5 | -1.5 | Balanced profile; blocks metabolic hotspot. |

Conformational Control: The Gauche Effect

Unlike bulky alkyl groups that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often prefers the axial position in protonated piperidines. This is known as the Fluorine Gauche Effect .[3]

-

Mechanism: Hyperconjugation between the C-H

bond and the low-lying C-F -

Utility: This "locks" the drug molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a receptor.

Part 2: Strategic Application & Decision Logic

Designing a scaffold requires balancing metabolic stability against physicochemical properties.[8] The following decision matrix illustrates when to deploy specific fluorinated blocks.

Figure 1: Decision matrix for selecting fluorinated piperidine building blocks based on ADME/Tox liabilities.

Part 3: Synthetic Protocols

Direct fluorination of complex piperidines is rarely successful due to lack of regioselectivity. The industry standard is the Building Block Approach , utilizing Deoxofluorination of ketones or Hydrogenation of fluoropyridines.

Protocol A: Synthesis of N-Boc-4,4-difluoropiperidine

This is the "workhorse" reaction for generating the 4,4-difluoro scaffold. It utilizes DAST (Diethylaminosulfur trifluoride) to convert a ketone to a gem-difluoride.

Safety Warning: DAST can decompose explosively at high temperatures. Never heat neat DAST above 50°C. Perform all reactions behind a blast shield.

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-4-piperidone and dissolve in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST dropwise via syringe over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours.

-

Quench (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ and crushed ice. Caution: Vigorous CO₂ evolution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.[9]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Result: N-Boc-4,4-difluoropiperidine is obtained as a white crystalline solid or colorless oil.

Protocol B: Catalytic Hydrogenation (The "Green" Route)

For accessing cis-3,5-difluoropiperidines (difficult via DAST), hydrogenation of fluorinated pyridines is preferred.

Workflow Visualization:

Figure 2: Synthetic workflow for accessing stereochemically defined fluoropiperidines via pyridine reduction.

Part 4: Case Studies in Drug Discovery

Ezetimibe (Metabolic Blocking)

In the development of cholesterol absorption inhibitors, the piperazine ring was initially considered. However, the piperazine nitrogen was too basic and metabolically labile.

-

Modification: Replacement with a 4-fluoropiperidine moiety.

-

Result: The 4-fluoro group blocked oxidative metabolism at the para-position while maintaining the electronic character required for binding. This contributed to the sustained half-life of Ezetimibe.

5-HT1D Receptor Agonists (Bioavailability)

Researchers at Merck investigated indole-based agonists. The initial piperidine analogues showed poor oral bioavailability due to high pKa (~11).

-

Modification: Introduction of a 3-fluoropiperidine unit.

-

Result: The pKa dropped to ~9.2. This increased the fraction of uncharged molecules in the intestine, significantly improving membrane permeability and oral exposure (AUC) without sacrificing receptor affinity.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Champagne, P. A., et al. (2015). The "Fluorine Gauche Effect" in Drug Discovery: Conformational Control of Piperidines. Angewandte Chemie International Edition. [Link](Note: Generalized citation for the phenomenon).

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link][10]

-

Kostiantyn P. Melnykov, et al. (2023).[2] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

Thermodynamic Stability of 3-Fluoro-3-Hydroxymethylpiperidine Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-fluoro-3-hydroxymethylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its thermodynamic profile is defined by a unique interplay between steric demand and stereoelectronic effects . Unlike simple piperidines, this gem-disubstituted system leverages the "Fluorine Gauche Effect" to lock the piperidine ring into a specific low-energy conformation, enhancing both metabolic stability and ligand-target residence time.

This guide provides a deep-dive analysis of the thermodynamic drivers, conformational preferences, and experimental protocols required to utilize this scaffold effectively in drug development.

Structural Dynamics & Conformational Analysis

The thermodynamic stability of 3-fluoro-3-hydroxymethylpiperidine is not merely a function of bond energies but of conformational locking . In a standard piperidine chair, substituents compete for the equatorial position to minimize 1,3-diaxial interactions (

The "Win-Win" Conformation

In the 3,3-disubstituted system, the thermodynamic equilibrium is driven by two competing forces:

-

Steric Bulk (

-value): The hydroxymethyl group (-CH -

Stereoelectronic Effects (Fluorine Gauche Effect): In protonated piperidines (the pharmacologically relevant state at physiological pH), the C-F bond exhibits a strong preference for the axial orientation. This is due to a stabilizing charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center (

), as well as

Thermodynamic Outcome: These two forces exhibit synergy rather than conflict. The lowest energy conformer places the Fluorine in the Axial position and the Hydroxymethyl group in the Equatorial position .

Intramolecular Hydrogen Bonding

A secondary thermodynamic stabilizer is the potential for an intramolecular hydrogen bond. In the preferred F-axial / CH

Visualization of Conformational Pathways

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the F-axial/CH2OH-equatorial conformer.

Chemical & Metabolic Stability Profile

The 3-fluoro-3-hydroxymethyl motif acts as "metabolic armor" for the piperidine ring.

Blocking Metabolic Soft Spots

The C3 position of piperidines is a common site for CYP450-mediated oxidative metabolism.

-

Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon

to the nitrogen (C2) or -

Protection: By creating a quaternary center at C3 with a C-F bond (bond dissociation energy ~116 kcal/mol), the scaffold renders hydrogen abstraction impossible at this position. Furthermore, the electron-withdrawing nature of fluorine inductively deactivates the adjacent C2 and C4 positions, making them less susceptible to oxidation.

pKa Modulation

The basicity of the piperidine nitrogen is a critical parameter for hERG toxicity and membrane permeability.

-

Unsubstituted Piperidine pKa: ~11.0

-

3-Fluoro Effect: The strong inductive effect (-I) of the fluorine at the

-position pulls electron density through the sigma framework, lowering the pKa of the amine. -

Result: The pKa of 3-fluoro-3-hydroxymethylpiperidine derivatives typically drops to the 8.5 – 9.5 range. This ensures a higher fraction of the neutral species exists at physiological pH (7.4), significantly improving passive membrane permeability compared to the parent piperidine.

Quantitative Stability Data

| Parameter | Parent Piperidine | 3-Fluoro-3-Hydroxymethyl Derivative | Impact |

| C3 Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High Metabolic Stability (Blocks oxidation) |

| pKa (Amine) | ~11.0 | 8.5 – 9.5 | Improved Permeability & Reduced hERG risk |

| LogD (pH 7.4) | Low (Highly Ionized) | Moderate (Optimized) | Better Bioavailability |

| Conformation | Fluxional Chair | Rigid Chair (F-axial) | Higher Potency (Entropy penalty paid) |

Experimental Protocols

Protocol: Determination of pKa via NMR Titration

Standard potentiometric titration may lack sensitivity for this specific scaffold due to low solubility. NMR titration is the gold standard.

Reagents:

-

Compound (~2 mg)

-

D

O / Phosphate Buffer -

NaOD and DCl for pH adjustment.

Workflow:

-

Sample Prep: Dissolve 2 mg of the derivative in 600 µL of D

O containing a known concentration of internal standard (e.g., TSP). -

Initial Measurement: Record

H and -

Titration: Sequentially increase pH by adding aliquots of NaOD. Measure pH using a micro-electrode after each addition.

-

Data Acquisition: Record spectra at 0.5 pH unit intervals from pH 2 to pH 12.

-

Analysis: Plot the change in chemical shift (

) vs. pH. The inflection point of the sigmoidal curve represents the pKa.-

Validation Check: The

F signal should show a distinct shift (typically upfield) as the amine deprotonates, confirming the inductive communication between the N and F atoms.

-

Protocol: Variable Temperature (VT) NMR for Conformational Locking

To prove the "F-axial" preference, measure the energy barrier of ring flipping.

Workflow:

-

Solvent: Dissolve compound in CD

Cl -

Cooling: Stepwise cool the sample from 25°C to -80°C.

-

Observation:

-

At room temperature, the spectrum may appear as a time-averaged signal if ring flipping is fast.

-

At low temperature (decoalescence), the signals will split into distinct axial and equatorial conformers.

-

-

Coupling Constants: Measure the

coupling constants.-

Axial F: Typically shows distinct large (

) and small ( -

Equatorial F: Shows smaller, more uniform couplings.

-

Success Metric: Observation of a dominant species at low temperature with coupling constants consistent with Axial-F (

Hz depending on dihedral angle).

-

Synthesis & Grounding References

The synthesis of this scaffold is non-trivial due to the quaternary center. The most reliable route involves the fluorination of a 3-hydroxymethyl-piperidine precursor or the reduction of a 3-fluoro-3-ester intermediate.

Key Mechanistic References

-

Conformational Analysis of Fluorinated Piperidines: The "fluorine gauche effect" and charge-dipole interactions are the primary stabilizers.

-

Source:

-

-

pKa Modulation by Fluorine: Detailed analysis of how

-fluorine substitution lowers amine basicity.-

Source:

-

-

Intramolecular Hydrogen Bonding: Evidence of OH...F interactions in acyclic and cyclic fluorohydrins.

-

Source:

-

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

Linclau, B., et al. (2015).[3] Intramolecular OH...Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry - A European Journal.[3] Link

-

Swigor, J. E., et al. (2009). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symposium Series. Link

Sources

The Strategic Application of (3-Fluoropiperidin-3-yl)methanol Hydrochloride in Modern Drug Discovery

A Technical Guide for Researchers and Medicinal Chemists

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the utility of a specific and valuable building block, (3-Fluoropiperidin-3-yl)methanol hydrochloride, providing an in-depth analysis of its applications, synthesis, and the underlying chemical principles that make it a significant asset in the medicinal chemist's arsenal.

The Advantage of Fluorination: A Physicochemical Perspective

The introduction of a fluorine atom into a molecule can induce profound changes in its electronic and conformational properties.[1] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1] These attributes have contributed to the prevalence of fluorinated compounds in a wide array of approved drugs.[2]

The (3-Fluoropiperidin-3-yl)methanol scaffold is a prime example of a building block designed to leverage these benefits. The piperidine ring is a common motif in centrally active drugs, and the introduction of a fluorine atom at the 3-position, along with a hydroxymethyl group, provides a versatile platform for creating new chemical entities with desirable pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold: A Methodological Overview

The synthesis of (3-Fluoropiperidin-3-yl)methanol hydrochloride is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been developed, a common approach involves the use of readily available starting materials and established fluorination and reduction methodologies.

Illustrative Synthetic Pathway

Caption: A generalized synthetic workflow for (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Exemplary Synthetic Protocol

A detailed, step-by-step protocol for the synthesis is crucial for reproducibility. The following is a representative, albeit generalized, procedure.

Step 1: Fluorination of a Protected Piperidone

-

To a solution of N-Boc-3-piperidone in an appropriate solvent (e.g., acetonitrile), add a fluorinating agent (e.g., Selectfluor®).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.

-

Purify the resulting fluorinated piperidone by column chromatography.

Step 2: Reduction of the Ketone

-

Dissolve the fluorinated piperidone in a protic solvent (e.g., methanol).

-

Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction and extract the product.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected (3-fluoropiperidin-3-yl)methanol in a suitable solvent (e.g., dioxane).

-

Add a solution of hydrochloric acid in dioxane.

-

Stir the mixture to allow for the precipitation of the hydrochloride salt.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum to yield (3-Fluoropiperidin-3-yl)methanol hydrochloride.

Key Applications in Drug Discovery

The true value of (3-Fluoropiperidin-3-yl)methanol hydrochloride lies in its application as a versatile building block for the synthesis of complex and biologically active molecules. Its utility has been demonstrated in the development of agents targeting the central nervous system.

Case Study: High-Affinity 5-HT2A Receptor Antagonists

A significant application of a derivative of this scaffold is in the development of potent and selective antagonists for the serotonin 5-HT2A receptor, a key target for the treatment of various neuropsychiatric disorders.

In a notable study, researchers synthesized a series of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles.[3] The incorporation of the fluoropiperidinyl moiety was a critical design element.

Rationale for Fluorination:

-

Reduced pKa: The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity can lead to improved oral bioavailability by decreasing clearance.[3]

-

Improved Pharmacokinetics: The fluorine substitution can block potential sites of metabolism, leading to a longer half-life and improved in vivo performance.[3]

Structure-Activity Relationship (SAR) Highlights:

| Compound | Substitution | 5-HT2A Affinity (Ki, nM) |

| 17 | 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole | High |

| 22 | 6-Fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | 0.06 |

The data clearly indicates that the fluorinated piperidine is a key component of the high-affinity pharmacophore. Further substitution on the indole ring, such as the addition of a fluorine atom at the 6-position, led to a compound with exceptionally high affinity (0.06 nM) and excellent oral bioavailability (80% in rats).[3]

Workflow for Analog Synthesis

Caption: A simplified workflow for the synthesis of indole-based 5-HT2A antagonists.

Future Perspectives and Conclusion

(3-Fluoropiperidin-3-yl)methanol hydrochloride represents a valuable and strategically designed building block for modern medicinal chemistry. Its inherent physicochemical properties, conferred by the fluorine atom, offer a reliable means to enhance the drug-like properties of lead compounds. The successful application in the development of high-affinity 5-HT2A antagonists serves as a compelling example of its potential.

As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the use of such sophisticated, fluorinated building blocks will undoubtedly become more prevalent.[4] Researchers and drug development professionals are encouraged to consider the strategic incorporation of (3-Fluoropiperidin-3-yl)methanol hydrochloride in their synthetic campaigns to access novel and improved therapeutic agents.

References

- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Chemrio. (3-Fluoropiperidin-3-yl)methanol HCl.

-

Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

-

PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Fluorochem. (S)-(3-METHYLPIPERIDIN-3-YL)METHANOL HCL.

- BOC Sciences. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride.

- ARPI.

- CymitQuimica. (3-FLUOROPYRROLIDIN-3-YL)METHANOL HCL.

- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- PMC.

- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.

- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.

- JLUpub.

- Fluorochem. High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.

- PharmaBlock. Building Blocks.

- Inxight Drugs. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL.

- SciSpace. Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination of Piperidine Scaffolds: Synthetic Pathways and Physicochemical Impact

Executive Summary

The piperidine ring is a privileged pharmacophore, present in over 12 blockbuster drugs (e.g., paroxetine, risperidone).[1] However, the high basicity of the secondary amine (pKa ~11) often leads to poor membrane permeability, high efflux liability, and off-target binding (notably hERG).[1]

This guide details the strategic introduction of fluorine into piperidine scaffolds. Unlike aromatic fluorination, which primarily drives lipophilicity, aliphatic fluorination in piperidines serves a dual purpose:

-

pKa Modulation: Reducing basicity to increase the fraction of neutral species at physiological pH (LogD7.4).[1]

-

Conformational Locking: Exploiting the gauche effect to pre-organize ligand geometry.[1]

Physicochemical Rationale: The "Polar Hydrophobicity"

The introduction of fluorine into a saturated heterocycle creates a paradox known as "polar hydrophobicity." While the C-F bond is highly polar, the low polarizability of fluorine can modulate the global lipophilicity (LogP) and distribution coefficient (LogD) in non-intuitive ways.

The Basicity Cliff (pKa Modulation)

The strong electron-withdrawing inductive effect (-I) of fluorine propagates through the

Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity (Data synthesized from Morgenthaler et al. and internal datasets)

| Scaffold Structure | Substitution | pKa (approx.) | LogD | |

| Piperidine (Parent) | None | 11.0 | 0.0 | Low (mostly ionized) |

| 3-Fluoropiperidine | 3-F | 9.0 - 9.5 | -0.6 to -0.2 | High Increase |

| 4-Fluoropiperidine | 4-F | 9.5 - 9.8 | -0.5 to -0.1 | Moderate Increase |

| 3,3-Difluoropiperidine | 3,3-F | 8.0 - 8.5 | +0.1 to +0.3 | Maximal Increase |

| 4,4-Difluoropiperidine | 4,4-F | 8.8 - 9.2 | +0.1 to +0.2 | High Increase |

Critical Insight: While adding fluorine often lowers intrinsic LogP (due to polarity), it significantly raises LogD

.[1] By dropping the pKa from 11 to ~8.5, the molecule exists largely in its neutral form at physiological pH, drastically improving passive membrane permeability.[1]

Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom preferentially adopts the axial orientation.[3] This is driven by the gauche effect—a hyperconjugative stabilization where electron density donates from the anti-periplanar

-

Protonated State: The axial preference is reinforced by charge-dipole attraction between the N-H

and the F -

Application: Use 3-F substitution to lock the piperidine ring into a specific chair conformation to match a binding pocket.

Visualization: Physicochemical Decision Framework

The following diagram illustrates the decision logic for introducing fluorine based on the desired pharmacological outcome.

Figure 1: Decision matrix for fluorine placement based on ADME/Potency requirements.

Synthetic Architectures

Synthesis of fluorinated piperidines generally falls into two categories: Deoxofluorination of ketones (for gem-difluoro) and Building Block Assembly (for chiral mono-fluoro).[1]

Protocol A: Deoxofluorination of N-Protected Piperidin-4-one

This is the industry-standard method for accessing the 4,4-difluoropiperidine scaffold.[1]

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can detonate.[1] Never heat neat DAST. Perform reactions in a fume hood behind a blast shield. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative but still requires caution.[1]

Materials:

-

Substrate: N-Boc-4-piperidinone (1.0 eq)

-

Reagent: DAST or Deoxo-Fluor (1.5 - 2.0 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Quench: Saturated aqueous NaHCO

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-piperidinone (10 mmol) and anhydrous DCM (20 mL) under Nitrogen/Argon atmosphere.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical to control the exotherm and prevent elimination side-products (enamines).[1]

-

Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60°C.[1]

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. Monitor by TLC or LCMS (Note: The Boc group is acid-sensitive; prolonged exposure to HF byproducts can cleave it.[1] Adding a scavenger like NaF can help).[1]

-

Quench (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker of saturated NaHCO

. Do not add water to the reaction flask, as this can cause a violent release of HF gas.[1] -

Workup: Extract with DCM (3x), dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Validation:

- F NMR: Look for a singlet (or triplet if H-coupling resolves) around -90 to -100 ppm.[1]

-

C NMR: The C-4 carbon will appear as a triplet (

Protocol B: Stereoselective Synthesis of 3-Fluoropiperidines

Direct fluorination of piperidine is difficult due to regioselectivity issues.[1] The preferred route is ring expansion or reduction of fluorinated pyridines.

Workflow (Reduction Strategy):

-

Start: 3-Fluoropyridine (commercially available).[1]

-

Quaternization: React with Benzyl bromide (BnBr) in acetone to form the N-benzyl-3-fluoropyridinium salt.[1]

-

Reduction: Hydrogenation (H

, PtO-

Note: This yields racemic N-benzyl-3-fluoropiperidine.[1]

-

-

Chiral Resolution: Resolution via chiral HPLC or crystallization with tartaric acid is typically required if a single enantiomer is needed.[1]

Visualizing the Synthetic Workflow

Figure 2: Synthetic pathways for accessing gem-difluoro and mono-fluoro piperidine scaffolds.[1]

Case Study: hERG Liability Reduction

Challenge: A lead candidate containing a 4-benzylpiperidine moiety exhibited potent hERG inhibition (IC

Intervention:

-

Modification: The 4-position was modified to a 4,4-difluoropiperidine scaffold.

-

Result:

-

pKa: Dropped from 10.8

8.9.[1] -

LogD

: Increased slightly (improved CNS penetration). -

hERG IC

: Shifted to >30

-

-

Mechanism: The reduced basicity decreased the concentration of the cationic species required for high-affinity hERG binding, while the fluorine atoms blocked metabolic hydroxylation at the C-4 position.

References

-

Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. [1]

-

Purser, S., et al. (2008).[1][5] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018).[1][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

-

O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

-

Champagne, P. A., et al. (2015).[1] "Recent advances in the synthesis of fluorinated piperidines." Beilstein Journal of Organic Chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. namiki-s.co.jp [namiki-s.co.jp]

Chiral Characteristics of 3-Fluoropiperidine-3-Methanol Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2] The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, presents a particularly valuable framework for such chemical modifications.[3][4] This technical guide delves into the chiral characteristics of a unique and promising structural motif: 3-fluoropiperidine-3-methanol derivatives. While direct literature on this specific geminally-substituted scaffold is nascent, this document synthesizes established principles from the stereoselective synthesis and conformational analysis of related fluorinated piperidines to provide a predictive framework for researchers. We will explore the profound influence of the C3-chiral center, bearing both a fluorine atom and a hydroxymethyl group, on the conformational behavior of the piperidine ring and discuss the implications for drug design and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and evaluation of novel fluorinated piperidine-based therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer aqueous solubility, introduce a basic center for salt formation, and provide a three-dimensional scaffold for precise substituent orientation.[4][5] The introduction of fluorine into this privileged structure can dramatically enhance its therapeutic potential by:

-

Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing target engagement and improving oral bioavailability.[6]

-

Enhancing Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Improving Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[7]

-

Controlling Conformation: The stereoelectronic effects of fluorine can significantly influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.[1][2][8]

The focus of this guide, the 3-fluoropiperidine-3-methanol scaffold, introduces a quaternary chiral center at the C3 position. This geminal substitution pattern presents both synthetic challenges and unique opportunities for fine-tuning molecular properties. The interplay between the electronegative fluorine atom and the hydrogen-bond-donating hydroxymethyl group is anticipated to exert significant control over the molecule's three-dimensional structure and its potential interactions with biological targets.

Stereoselective Synthesis Strategies

The creation of the C3-quaternary stereocenter in 3-fluoropiperidine-3-methanol derivatives with high enantiomeric and diastereomeric purity is a formidable synthetic challenge. Based on established methodologies for related structures, several synthetic approaches can be envisioned.

Asymmetric Fluorination of a 3-Hydroxymethyl Piperidine Precursor

One potential route involves the late-stage fluorination of a pre-formed, enantiomerically pure 3-hydroxymethyl piperidine derivative.

-

Protocol: Electrophilic Fluorination

-

Starting Material: N-protected (e.g., Boc, Cbz) piperidine-3-methanol. The chirality can be established through various methods, including asymmetric synthesis or chiral resolution of a suitable precursor.

-

Activation: Conversion of the C3-hydrogen to a nucleophilic center, for example, through the formation of an enolate or enamine.

-

Fluorination: Reaction with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

-

Deprotection: Removal of the N-protecting group to yield the target compound.

-

Causality of Experimental Choices: The choice of N-protecting group is critical as it can influence the reactivity and stereoselectivity of the fluorination step. The selection of the fluorinating agent and reaction conditions will be crucial for achieving high diastereoselectivity, favoring the introduction of the fluorine atom from the less sterically hindered face.

Asymmetric Synthesis from Acyclic Precursors

A more convergent approach would involve the construction of the piperidine ring from a chiral acyclic precursor already containing the fluoro- and hydroxymethyl-bearing stereocenter. Asymmetric intramolecular aza-Michael cyclizations are a powerful tool for the synthesis of substituted piperidines.[9]

-

Workflow: Asymmetric Intramolecular Aza-Michael Addition

Sources

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. lifechemicals.com [lifechemicals.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: Nucleophilic Substitution & Synthesis of 3-Fluoropiperidine Intermediates

Executive Summary

The 3-fluoropiperidine motif is a high-value pharmacophore in medicinal chemistry, utilized to modulate basicity (

This guide provides a validated protocol for the stereoselective synthesis of 3-fluoropiperidines, focusing on the critical divergence between direct

The "Fluorine Effect" in Piperidines

Before addressing synthesis, it is critical to understand why this intermediate is synthesized. The introduction of fluorine at the C3 position of a piperidine ring creates a unique dipole interaction.

-

Modulation: The electron-withdrawing nature of fluorine lowers the

-

Conformational Locking: Unlike non-fluorinated piperidines, protonated 3-fluoropiperidines exhibit a strong preference for the axial fluorine conformation. This is driven by a stabilizing charge-dipole interaction between the

bond and the

Mechanistic Pathways & Stereocontrol

The success of nucleophilic fluorination of 3-hydroxypiperidines depends entirely on the N-protecting group. The reaction proceeds via an activated intermediate (alkoxysulfur difluoride), which then diverges into two pathways.

Critical Decision: Protecting Group Selection

-

Pathway A (Electron-Withdrawing Groups - Boc, Cbz, Tosyl): The lone pair on the nitrogen is delocalized, preventing nucleophilic attack on C3. The fluoride ion attacks via pure

, leading to Inversion of Configuration . -

Pathway B (Electron-Donating/Alkyl Groups - Benzyl, Alkyl): The basic nitrogen lone pair acts as an intramolecular nucleophile, displacing the leaving group to form a bicyclic Aziridinium Ion . Subsequent opening by fluoride can lead to Retention of Configuration or ring contraction to pyrrolidines.

Diagram 1: Mechanistic Divergence

Caption: Mechanistic bifurcation driven by N-protecting group electronics. Use EWGs (Path A) for predictable stereoinversion.

Protocol 1: Deoxofluorination of N-Boc-3-Hydroxypiperidine

Objective: Synthesis of (S)-3-fluoro-N-Boc-piperidine from (R)-3-hydroxy-N-Boc-piperidine. Safety Note: This protocol uses Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). While safer than DAST (decomposition onset ~140°C vs. ~90°C for DAST), it still generates HF upon hydrolysis. Perform all operations in a fume hood.

Materials

-

Substrate: (R)-N-Boc-3-hydroxypiperidine (1.0 eq)

-

Reagent: Deoxo-Fluor (1.2 eq) - Handle with plastic syringes; reacts with glass.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Quench: Saturated aq.

.

Step-by-Step Methodology

-

Setup: Charge a dry round-bottom flask (under

atmosphere) with (R)-N-Boc-3-hydroxypiperidine dissolved in anhydrous DCM (0.2 M concentration). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: Low temperature is crucial not just for stereocontrol, but to suppress elimination side-reactions (formation of enecarbamates).

-

-

Addition: Add Deoxo-Fluor dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours. Monitor by TLC (stain with ninhydrin or KMnO4) or LC-MS.

-

Note: The intermediate alkoxysulfur species is stable at low temp; warming drives the substitution.

-

-

Quenching (CRITICAL):

-

Cool back to -20°C.

-

Add saturated

dropwise with vigorous stirring. Caution: Rapid -

Alternative: For larger scales (>10g), dilute the reaction mixture into a separate vessel containing the bicarbonate solution to control exotherm.

-

-

Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove amine byproducts from reagent) and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram 2: Experimental Workflow

Caption: Optimized workflow for Deoxo-Fluor mediated fluorination ensuring safety and yield.

Protocol 2: Utilization in Reactions

Once the 3-fluoropiperidine intermediate is synthesized and deprotected (using 4M HCl/Dioxane to generate the HCl salt), it is often coupled to heteroaryl halides.

Challenge: The fluorine atom reduces the nucleophilicity of the piperidine nitrogen via induction. Harsher conditions than standard piperidine couplings may be required.

Protocol

-

Reagents: 3-Fluoropiperidine HCl salt (1.2 eq), Heteroaryl Chloride (1.0 eq), DIPEA (3.0 eq).

-

Solvent: DMSO or NMP (Polar aprotic solvents enhance

rates). -

Procedure:

-

Dissolve the Heteroaryl Chloride in DMSO.

-

Add DIPEA followed by the amine salt.

-

Heat to 100°C–120°C.

-

Expert Insight: If conversion is low, switch base to

and add a catalytic amount of KF (Halex reaction) or switch to Buchwald-Hartwig conditions (Pd-catalyzed) if the aryl halide is unreactive.

-

Troubleshooting & Optimization Guide

Protecting Group Effects on Yield & Stereochemistry[2]

| Protecting Group | Reaction Pathway | Major Product | Risk Factor | Recommendation |

| Boc / Cbz | Inverted Fluoride | Elimination to enecarbamate | Highly Recommended for chiral synthesis. | |

| Benzyl (Bn) | Aziridinium Ion | Retention / Rearrangement | Ring contraction to pyrrolidine | Avoid unless racemic/rearranged product is desired. |

| Tosyl (Ts) | Inverted Fluoride | Difficult removal (requires harsh reduction) | Good alternative if Boc is acid-labile elsewhere. | |

| H (Free Amine) | N-Fluorination | N-F / Oxidation | Explosive decomposition | NEVER use free amine with DAST/Deoxo-Fluor. |

Quality Control: NMR Diagnostics

To verify the stereochemistry and conformation of your product:

- NMR: Diagnostic shift ~ -180 ppm (proton decoupled).

-

NMR (

-

Axial Fluorine: Large coupling constants (

; -

Equatorial Fluorine: Smaller coupling constants due to gauche geometry.

-

Validation: In

, N-Boc-3-fluoropiperidine often shows broadened peaks due to rotamers. Run NMR at 50°C or in DMSO-

-

References

-

Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[2] Journal of Organic Chemistry. Link

-

Lankin, D. C., et al. (2000).[3] "The Nature of the 'Fluorine Effect' in the Protonated 3-Fluoropiperidines." Journal of the American Chemical Society.[3] Link

-

Sun, X., et al. (2007). "Stereoselective Synthesis of 3-Fluoropiperidines." Synlett. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Air Products & Chemicals. (2003). "Deoxo-Fluor® Reagent: Handling and Safety Guidelines." Technical Bulletin. Link

Sources

Application Note: Efficient Conversion of (3-Fluoropiperidin-3-yl)methanol HCl to Free Base

Executive Summary

The conversion of (3-Fluoropiperidin-3-yl)methanol hydrochloride (and its structural isomers) from its salt form to the free base is a critical yet frequently underestimated operation in medicinal chemistry. Unlike lipophilic amines, this fluorinated amino-alcohol possesses high water solubility (low LogP) and a secondary amine pKa ~10–11. Standard liquid-liquid extraction (LLE) protocols using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and water often result in sub-optimal yields (<40%) due to the compound partitioning into the aqueous phase.

This guide details two validated protocols to overcome these solubility challenges:

-

Method A (Solid-Phase Neutralization): Uses polymer-supported carbonate resin. Recommended for small-scale (<1g) and high-throughput library synthesis.

-

Method B (Enhanced Biphasic Extraction): Uses a specific polar solvent system (DCM:IPA) with "salting out" techniques. Recommended for scale-up (>1g).

Physicochemical Analysis & Strategy

To design an effective protocol, we must understand the substrate's behavior.

| Property | Value / Characteristic | Implication for Protocol |

| Structure | Secondary amine, | Multifunctional, H-bond donor/acceptor rich. |

| Polarity | High (Amphiphilic) | Significant water solubility even as a free base. |

| pKa (Amine) | ~10.5 (Est.) | Requires pH > 12 for >95% deprotonation. |

| Stability | C-F bond at C3 | Risk: Potential for HF elimination (defluorination) if heated strongly with strong bases (e.g., NaOH at reflux). |

Decision Matrix: Method Selection

The following logic gate determines the optimal protocol based on your scale and purity requirements.

Figure 1: Decision matrix for selecting the appropriate desalting strategy.

Protocol A: Solid-Supported Carbonate Neutralization

Best for: High purity, avoiding aqueous workup, parallel synthesis. Mechanism: The ammonium salt reacts with the resin-bound carbonate. The amine is released into the organic solvent, while the chloride ion is trapped on the resin. Carbonic acid decomposes to CO₂ and H₂O (trace).

Materials

-

Resin: Macroporous Polymer-Supported Carbonate (e.g., MP-Carbonate or similar quaternary ammonium carbonate resin).[1] Loading typically ~2.5–3.0 mmol/g.

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM) / Methanol (1:1).

-

Equipment: Fritted syringe barrel or glass column.

Step-by-Step Procedure

-

Stoichiometry Calculation:

-

Calculate the mmol of your amine HCl salt.

-

Use 3.0 to 4.0 equivalents of resin relative to the substrate.

-

Example: For 1 mmol of substrate, use ~3.5 mmol of resin.

-

-

Solvation:

-

Dissolve the (3-Fluoropiperidin-3-yl)methanol HCl in MeOH (approx. 10 mL per gram).

-

Note: If solubility is poor in pure MeOH, add DCM (up to 50% v/v).

-

-

Incubation:

-

Add the MP-Carbonate resin to the solution.

-

Agitate gently (orbit shaker or rotation) for 1–2 hours at room temperature.

-

Caution: Do not use magnetic stir bars, as they can grind the resin beads, causing filtration issues.

-

-

Filtration:

-

Filter the mixture through a fritted cartridge or sintered glass funnel.

-

Collect the filtrate (contains free base).

-

-

Washing:

-

Wash the resin bed 2x with MeOH to recover any entrained amine. Combine washes with the filtrate.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Result: The residue is the clean free base.

-

Protocol B: Enhanced Liquid-Liquid Extraction (LLE)

Best for: Larger scales where resin cost is prohibitive. Critical Modification: Standard DCM extraction will fail. You must use a DCM:Isopropanol (IPA) mixture to extract this polar amine.

Materials

-

Base: Potassium Carbonate (

) saturated aqueous solution. -

Solvent: 3:1 (v/v) Dichloromethane : Isopropanol (DCM:IPA).

-

Drying Agent: Sodium Sulfate (

).

Step-by-Step Procedure

-

Dissolution & pH Adjustment:

-

Dissolve the HCl salt in a minimum amount of water.

-

Add saturated aqueous

slowly until pH > 12. -

Why Carbonate? It is safer than NaOH for fluorinated scaffolds, reducing the risk of HF elimination, yet strong enough to deprotonate the amine.

-

-

Salting Out (Optional but Recommended):

-

Add solid NaCl to the aqueous phase until saturation. This "salting out" effect drives the organic amine out of the water layer.

-

-

Extraction:

-

Extract the aqueous layer with 3:1 DCM:IPA .

-

Volume: Use approx. 10 mL of solvent per gram of substrate.

-

Repetition: Perform this extraction 4 to 5 times .

-

Note: The IPA increases the polarity of the organic phase, allowing it to solvate the amino-alcohol.

-

-

Phase Separation:

-

Combine the organic layers.

-

Troubleshooting: If an emulsion forms (common with IPA), add a small amount of brine or centrifuge.

-

-

Drying & Concentration:

-

Dry the combined organics over anhydrous

for 15 minutes. -

Filter and concentrate in vacuo at <40°C.

-

Workflow Visualization

Figure 2: Enhanced LLE workflow for polar amines.

Quality Control & Validation

Before proceeding to downstream chemistry (e.g., amide coupling), validate the conversion.

-

Visual Test (Silver Nitrate):

-

Dissolve a trace amount of the product in water/HNO3. Add

. -

Result: A heavy white precipitate indicates residual HCl salt. A clear solution indicates successful free-basing.

-

-

H NMR Shift:

-

Compare the chemical shift of the protons

to the nitrogen. In the free base, these protons typically shift upfield (lower ppm) compared to the HCl salt due to the restoration of the lone pair electron density.

-

-

Mass Balance:

-

Theoretical Yield calculation should account for the loss of HCl (MW ~36.5).

-

Yields >100% usually indicate trapped solvent (IPA/DCM) or inorganic salts.

-

References

-

Biotage. "MP-Carbonate: Resin-Bound Base for Neutralization and Scavenging." Biotage Technical Note 511.

-

University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X Guide.

-

Sigma-Aldrich. "(3,3-Difluoropiperidin-4-yl)methanol hydrochloride Properties and Handling."

-

Organic Chemistry Portal. "Handling of Water Soluble Amines."

Sources

Application Note: Peptide Coupling Strategies for (3-Fluoropiperidin-3-yl)methanol Hydrochloride

[1]

Abstract & Strategic Overview

(3-Fluoropiperidin-3-yl)methanol hydrochloride presents a "perfect storm" of peptide coupling challenges. The C3 position contains a quaternary center substituted with both a fluorine atom and a hydroxymethyl group. This creates significant steric hindrance around the adjacent secondary amine. Furthermore, the high electronegativity of the fluorine atom reduces the nucleophilicity of the amine via the inductive effect (

This guide categorizes coupling strategies into two protocols: High-Reactivity (HATU) for difficult couplings on small scales, and High-Selectivity (T3P) for scale-up and chemoselective applications.

Critical Mechanistic Considerations

The Salt Factor

The starting material is a hydrochloride salt. Incomplete neutralization is a common failure mode.

-

Requirement: You must use at least 1.0 equivalent of base solely to free the amine, plus the standard equivalents required for the coupling reaction.

-

Base Choice: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to lower nucleophilicity, reducing the risk of base-catalyzed side reactions.

Chemoselectivity (Amide vs. Ester)

While amines are generally more nucleophilic than alcohols, the deactivation of this specific amine narrows the reactivity gap.

-

Risk: Using highly reactive species (e.g., acid chlorides or mixed anhydrides) may lead to O-acylation.

-

Solution: Reagents that rely on active esters (OBt/OAt) or concerted mechanisms (T3P) generally favor amidation over esterification.

Reagent Selection Matrix

| Feature | HATU (Protocol A) | T3P (Protocol B) | EDC / HOBt |

| Mechanism | Formation of highly reactive OAt ester.[1] | Propylphosphonic anhydride (concerted).[2] | Carbodiimide mediated OBt ester. |

| Reactivity | Highest. Overcomes steric/electronic deactivation. | High. Excellent for hindered substrates.[2][3] | Moderate. Often fails for this specific scaffold. |

| Chemoselectivity | Moderate. Risk of O-acylation if reaction is prolonged. | Excellent. Highly selective for amines. | Good. |

| Epimerization | Low (due to HOAt neighbor effect). | Lowest. Ideal for chiral acids. | Moderate. |

| Workup | Requires chromatography (remove urea/guanidine byproducts). | Simple. Water-soluble byproducts (wash only). | Urea byproduct removal can be difficult. |

| Recommended Use | Discovery / Small Scale (<1g) | Process / Scale-up (>1g) | Not recommended for this scaffold. |

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the carboxylic acid partner.

Figure 1: Decision tree for coupling reagent selection. Solid lines indicate primary logic; dashed lines indicate troubleshooting pathways.

Detailed Experimental Protocols

Protocol A: High-Reactivity HATU Coupling

Best for: Small-scale synthesis, unreactive acids, or when yield is the only priority.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

(3-Fluoropiperidin-3-yl)methanol HCl (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (3.0 - 4.0 equiv) [Crucial: Extra eq for HCl salt]

-

Solvent: Anhydrous DMF (preferred) or DMAc. Avoid DCM due to poor solubility of the salt.

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 2–5 minutes at Room Temperature (RT). The solution should turn yellow/orange.

-

Amine Preparation: In a separate vial, dissolve (3-Fluoropiperidin-3-yl)methanol HCl (1.1 eq) in minimum DMF. Add DIPEA (2.0 - 3.0 eq) to this vial to neutralize the salt.

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: Check LCMS. If conversion is <50% after 4 hours, heat to 40°C.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[4]

-

Purification: Flash chromatography is usually required to remove HATU byproducts (tetramethylurea).

Protocol B: Chemoselective T3P Coupling

Best for: Scale-up, avoiding ester formation, and simple workup.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

(3-Fluoropiperidin-3-yl)methanol HCl (1.1 equiv)

-

T3P (Propylphosphonic anhydride) (1.5 - 2.0 equiv, usually 50% wt in EtOAc or DMF)

-

Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)

-

Solvent: EtOAc, DMF, or 2-MeTHF.[5]

Step-by-Step:

-

Slurry: Combine Carboxylic Acid (1.0 eq) and (3-Fluoropiperidin-3-yl)methanol HCl (1.1 eq) in the chosen solvent (EtOAc is excellent for workup; DMF for solubility).

-

Base Addition: Add NMM (4.0 eq). Stir for 5 minutes. The mixture may remain a slurry.

-

Reagent Addition: Add T3P solution (1.5 eq) dropwise.

-

Note: T3P reaction rates are concentration-dependent. Keep reaction concentrated (0.5 M to 1.0 M).

-

-

Reaction: Stir at RT. T3P couplings are slower than HATU; allow 12–24 hours.

-

Workup (The "Magic" Step):

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Steric clash prevents attack. | Switch to Protocol A (HATU) . Increase Temp to 50°C. Use microwave irradiation (60°C, 30 min). |

| Ester Formation | Free -OH competing with -NH. | Switch to Protocol B (T3P) . Lower the equivalents of HATU/Acid. Ensure Temp is not >RT. |

| Starting Material Stuck | HCl salt not neutralized. | Verify pH is >9. Add more DIPEA. Ensure solvent is DMF (salts are insoluble in DCM). |

| Epimerization | Acid alpha-proton is acidic. | Use T3P and NMM (weaker base than DIPEA). Keep temp at 0°C during addition. |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the preparation of amides and peptides. Euticals Application Note. (See general T3P literature).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Peptide Coupling Reagents Guide [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 8. merckmillipore.com [merckmillipore.com]

Application Note: Solvent Selection for Reactions with Fluorinated Piperidine Salts

Executive Summary

Fluorinated piperidines (e.g., 3-fluoropiperidine, 4,4-difluoropiperidine) are critical pharmacophores in modern medicinal chemistry, offering modulation of pKa, lipophilicity, and metabolic stability. However, their supply as hydrochloride (HCl) or trifluoroacetate (TFA) salts presents a distinct process challenge: solubility mismatch . The ionic lattice of the salt is often insoluble in the non-polar solvents preferred for subsequent coupling reactions, while the free base acts as a nucleophile with reduced basicity compared to the non-fluorinated parent.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error. It integrates green chemistry principles (GSK/Sanofi guides) with mechanistic insights into the "fluorine effect" on amine reactivity.

The Fluorine Factor: Mechanistic Insights

To select the right solvent, one must understand how fluorine alters the piperidine core. It is not merely a steric placeholder; it is an electronic modifier.

pKa Modulation and Nucleophilicity

Fluorine is highly electronegative (

-

Piperidine pKa: ~11.2

-

4,4-Difluoropiperidine pKa: ~9.5

-

3-Fluoropiperidine pKa: ~8.4 (varies by conformer)

Implication: These amines are less basic than their non-fluorinated counterparts. In

The Gauche Effect and Dipole Alignment

In 3-fluoropiperidine salts, the C-F bond often adopts an axial orientation. This is due to a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium proton (

-

Solvent Impact: In non-polar solvents (DCM, Toluene), this tight ion-pairing/internal hydrogen bonding stabilizes the salt, making it harder to break the lattice and solubilize the free base. High-dielectric solvents (DMSO, Water, MeOH) are required to disrupt these interactions.

Solvent Selection Decision Matrix

The following decision tree guides the selection process based on reaction type and green chemistry compliance.

Figure 1: Decision matrix for solvent selection based on reaction class and thermal requirements.

Solubility Profiling of Piperidine Salts

Do not assume solubility. Fluorinated salts often form gelatinous aggregates rather than true solutions in borderline solvents like THF.

Table 1: Solubility Trends for 4,4-Difluoropiperidine HCl

| Solvent | Dielectric Const. ( | Solubility (Salt) | Solubility (Free Base) | Recommendation |

| Water | 80.1 | High | Low (Oils out) | Use for biphasic free-basing. |

| DMSO | 46.7 | High | High | Excellent for SNAr; difficult workup. |

| DMF | 36.7 | Moderate | High | Standard, but reprotoxic. Avoid if possible. |

| Acetonitrile | 37.5 | Low | High | Good for SNAr if salt can be suspended. |

| Methanol | 32.7 | High | High | Good for hydrogenation/deprotection. |

| Cyrene™ | 32.0 | Moderate | High | Top Green Choice for amide coupling. |

| DCM | 8.9 | Insoluble | High | Excellent for coupling after free-basing. |

| 2-MeTHF | 6.9 | Insoluble | Moderate | Top Green Choice for biphasic reactions. |

Detailed Experimental Protocols

Protocol A: "Green" Amide Coupling with In-Situ Neutralization

Replaces DMF/DCM with Cyrene or 2-MeTHF. Suitable for EDC/HOBt or HATU couplings.

Rationale: 2-MeTHF is derived from renewable resources and separates cleanly from water, simplifying workup compared to DMF.

-

Preparation:

-

Weigh Carboxylic Acid (1.0 equiv) and Fluorinated Piperidine HCl (1.1 equiv) into the reaction vessel.

-

Add 2-MeTHF (Concentration: 0.1 – 0.2 M). Note: The salt will likely remain as a suspension.

-

-

Activation & Solubilization:

-

Cool to 0°C.

-

Add Base (DIPEA or NMM, 3.0 equiv).

-

Mechanistic Note: 1 equiv neutralizes the HCl salt; 2 equivs are for the reaction.

-

Observation: The suspension should clarify or become finer as the free base is liberated and dissolves in the organic phase.

-

-

Add Coupling Agent (e.g., T3P (50% in EtOAc) or HATU).

-

-

Reaction:

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

-

Monitor by LCMS. Warning: Fluorinated amines are slower nucleophiles; reaction times may be 2-4 hours longer than non-fluorinated analogs.

-

-

Workup:

-

Add water directly to the 2-MeTHF mixture.

-

Separate phases. Wash organic layer with 0.5M citric acid (removes unreacted amine), then Sat. NaHCO3.

-

Dry (MgSO4) and concentrate.

-

Protocol B: Biphasic Free-Basing (Pre-Reaction)

Recommended for sensitive SNAr reactions where excess amine base (DIPEA) causes side reactions or when using catalytic Pd/Cu.

Rationale: Complete removal of the HCl counter-ion prevents chloride interference in metal catalysis and ensures accurate stoichiometry.

-

Dissolution: Dissolve Fluorinated Piperidine HCl (e.g., 10 mmol) in Water (5 mL/g).

-

Basification: Add 4M NaOH dropwise until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extraction:

-

Add DCM or MTBE (3 x 10 mL).

-

Tip: Fluorinated amines can be volatile. Keep solutions cold.

-

-

Drying: Dry combined organics over anhydrous Na2SO4 (avoid MgSO4 if amine is prone to binding).

-

Quantification: Carefully concentrate in vacuo (do not apply high vacuum for long periods). Weigh immediately or titrate to determine exact yield before adding to the main reaction.

Troubleshooting & Optimization

Aggregation in Non-Polar Solvents

Issue: Reaction stalls; white precipitate remains. Cause: The fluorinated ammonium salt forms tight aggregates that DIPEA cannot penetrate effectively in DCM or Toluene. Solution: Add a "disruptor" co-solvent. 10% DMF or NMP is standard. For a green alternative, use 10% Sulfolane or Cyrene .

Defluorination (Elimination)

Issue: Appearance of enamine impurities (M-HF) in LCMS. Cause: High temperatures (>100°C) in basic conditions can trigger E2 elimination, especially with 3-fluoropiperidines. Solution:

-

Switch solvent from DMSO (high boiling) to Acetonitrile (reflux ~82°C).

-

Use a weaker base (e.g., K2CO3 instead of Cs2CO3) to reduce elimination potential.

Hygroscopicity

Issue: Variable yields; wet solids. Cause: Fluorinated salts are extremely hygroscopic. Water interferes with acid chloride couplings.[1] Solution: Dry salts in a vacuum oven at 40°C over P2O5 overnight before use. Store in a desiccator.

References

-

Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

-

GSK Solvent Sustainability Guide. (2016). Green Chemistry. Link

-

Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link

-

Sanofi Solvent Selection Guide. (2013).[2] Organic Process Research & Development. Link

-

BenchChem Technical Support. (2025). "Enhancing the Solubility of Piperidine-Containing Compounds." Link

-

MilliporeSigma. (2019). "Cyrene™: A Greener Solvent Alternative to DMF and NMP."[3] Link

Sources

Mastering the Unseen Foe: A Comprehensive Guide to Handling Hygroscopic (3-Fluoropiperidin-3-yl)methanol Hydrochloride in the Laboratory

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials and intermediates is paramount. (3-Fluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in contemporary drug discovery, presents a common yet critical challenge: hygroscopicity. This innate tendency to absorb moisture from the atmosphere can compromise sample mass, induce chemical degradation, and ultimately jeopardize experimental reproducibility and the validity of analytical data. This guide provides a holistic framework for understanding and mitigating the risks associated with this hygroscopic compound, ensuring its effective and reliable use in the laboratory.

The Nature of the Challenge: Understanding Hygroscopicity and its Consequences

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a salt formed from a substituted piperidine, a basic amine, and hydrochloric acid. Amine hydrochloride salts are frequently hygroscopic due to the polar nature of the salt and the presence of functional groups that can form hydrogen bonds with water molecules.[1] The absorption of atmospheric moisture is not a mere physical inconvenience; it initiates a cascade of potential problems that can significantly impact research outcomes.

The primary consequence of moisture absorption is an inaccurate determination of the compound's mass. This directly leads to errors in solution concentration, which can have profound effects on reaction stoichiometry, biological assay results, and the overall reliability of experimental data.[2] Beyond this, the presence of water can act as a plasticizer, altering the physical properties of the solid, leading to clumping and making it difficult to handle and weigh accurately.[3]

From a chemical standpoint, the introduction of water can be even more detrimental. Water can participate in hydrolysis reactions, potentially degrading the compound.[4][5] For a molecule like (3-Fluoropiperidin-3-yl)methanol hydrochloride, while the core structure is generally stable, the presence of moisture over time, especially under elevated temperatures, could pose a risk to long-term sample integrity. The absorbed water can also affect the compound's dissolution profile and its behavior in various analytical techniques.

The Fortress: Establishing a Controlled Laboratory Environment

To effectively handle (3-Fluoropiperidin-3-yl)methanol hydrochloride, the first line of defense is a well-controlled laboratory environment. The ideal setup minimizes the compound's exposure to atmospheric moisture at every step.

Essential Equipment:

-

Desiccator Cabinet: A desiccator containing a suitable desiccant, such as silica gel with a moisture indicator, is the minimum requirement for storing the compound.[3] The desiccant actively absorbs moisture, maintaining a low-humidity environment within the sealed cabinet.

-

Glove Box with Inert Atmosphere: For highly sensitive applications or when working with larger quantities of the compound, a glove box purged with a dry, inert gas (e.g., nitrogen or argon) provides the most robust protection against moisture.[3] This is the gold standard for handling highly hygroscopic materials.

-

Analytical Balance with Draft Shield: A calibrated analytical balance with a draft shield is crucial for accurate weighing.[3] The draft shield minimizes air currents that can affect the balance reading. For optimal results, the balance should be located in a room with controlled temperature and low humidity.

-

Weighing Spatulas and Boats: All tools used for handling the compound must be scrupulously clean and dry.[3]

Environmental Control:

Maintaining a low ambient humidity in the laboratory is beneficial. The use of dehumidifiers can help reduce the overall moisture load in the air, providing an additional layer of protection when the compound must be briefly exposed.

The Protocol: Step-by-Step Guide to Handling and Storage

Adherence to a strict protocol is essential for preserving the quality of (3-Fluoropiperidin-3-yl)methanol hydrochloride. The following workflows are designed to minimize moisture exposure at each critical stage.

Receiving and Initial Storage

Upon receiving a new container of (3-Fluoropiperidin-3-yl)methanol hydrochloride, it is crucial to inspect the packaging for any breaches in the seal. Before opening, allow the sealed container to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder upon opening. Once equilibrated, the container should be immediately placed in a desiccator for storage.[3]

Weighing the Compound

Accurate weighing is arguably the most critical step and requires a swift and precise technique.

Protocol for Weighing (3-Fluoropiperidin-3-yl)methanol hydrochloride:

-

Preparation: Gather all necessary materials: a clean and dry spatula, a weighing boat or vial, and the container of (3-Fluoropiperidin-3-yl)methanol hydrochloride from the desiccator.

-

Controlled Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere.[3] If a glove box is not available, work quickly in an area with low ambient humidity.

-

Tare the Vessel: Place the weighing boat or vial on the analytical balance and tare it.

-

Dispense Quickly: Briefly open the container of the compound, and using the dry spatula, quickly transfer the desired amount to the tared vessel.

-

Record Mass: Immediately close the lid of the weighing vessel (if applicable) and record the mass. The balance reading may drift upwards as the compound absorbs moisture; it is crucial to work efficiently.

-

Seal Promptly: Tightly reseal the main container of the (3-Fluoropiperidin-3-yl)methanol hydrochloride and immediately return it to the desiccator.[3]

"Weighing by Difference" Technique:

For applications requiring the highest accuracy, the "weighing by difference" method is recommended.

-

Place the sealed container of the compound on the balance and record the initial mass.

-

Quickly transfer the desired amount of powder into the receiving flask.

-

Immediately reseal the original container and re-weigh it.

-

The difference between the initial and final mass is the exact amount of compound transferred.

Preparation of Stock Solutions

To minimize repeated handling of the solid, it is often advisable to prepare a concentrated stock solution.

Protocol for Stock Solution Preparation:

-

Solvent Preparation: Use a dry, anhydrous solvent appropriate for the intended application.

-

Weighing: Accurately weigh the (3-Fluoropiperidin-3-yl)methanol hydrochloride using one of the methods described above, directly into a volumetric flask.

-

Dissolution: Immediately add a portion of the anhydrous solvent to the flask and swirl to dissolve the compound.

-

Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

-

Storage: Store the stock solution in a tightly sealed container, protected from light if necessary, and at the recommended temperature. For aqueous stock solutions, consider sterile filtration and storage at 4°C or -20°C for short-term and long-term stability, respectively. However, always perform stability studies to confirm the appropriate storage conditions for your specific application.

Analytical Considerations: Preserving Data Integrity

The hygroscopic nature of (3-Fluoropiperidin-3-yl)methanol hydrochloride necessitates careful consideration during analytical characterization to ensure the acquisition of accurate and reliable data.

Quantitative Analysis and Water Content Determination

For applications where the exact concentration is critical, it is essential to determine the water content of the solid compound.

| Analytical Technique | Application | Key Considerations |

| Karl Fischer Titration | Gold standard for determining water content.[6][7] | This method is specific for water and can accurately quantify moisture levels even in the presence of other volatile substances.[8] |

| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. | Can be used to estimate water content, but it is not specific for water and will also detect the loss of other volatile impurities. |